2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide typically involves the synthesis and characterization of novel chemical entities. For instance, studies have described the development of new reagents and methods for synthesizing N-alkylacetamides and carbamates, emphasizing the importance of such functional groups in natural and pharmaceutical products (Sakai et al., 2022). Another aspect of research focuses on the chemical modification of specific structures to enhance antimicrobial activities, indicating the potential for developing new antibiotics (Kishimoto et al., 1984).
Potential Biological Applications
While the direct studies on this compound may not be available, the research on structurally or functionally related compounds can provide insights into potential applications. For example, the synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine derivatives indicate the interest in such compounds as candidates for anticancer drug development (Hafez & El-Gazzar, 2017). The focus on creating compounds with specific biological activities highlights the potential of this compound in contributing to the development of new therapeutic agents.
Safety and Hazards
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-6-4-9-20(16(15)2)27-23(29)22-19(10-11-31-22)26-24(27)32-14-21(28)25-13-17-7-5-8-18(12-17)30-3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYBYXVAAIBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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